molecular formula C20H29N3O5S B5417260 Methyl 4-ethyl-5-methyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)thiophene-3-carboxylate

Methyl 4-ethyl-5-methyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)thiophene-3-carboxylate

Cat. No.: B5417260
M. Wt: 423.5 g/mol
InChI Key: YWCDPOOOLDEBHO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethyl-5-methyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)thiophene-3-carboxylate involves multiple stepsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-5-methyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

Methyl 4-ethyl-5-methyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for Methyl 4-ethyl-5-methyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)thiophene-3-carboxylate involves its interaction with specific molecular targets. The piperazine moiety may interact with receptors or enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-ethyl-5-methyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)thiophene-3-carboxylate is unique due to its combination of a thiophene ring, a piperazine moiety, and a tetrahydrofuran group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-ethyl-5-methyl-2-[[2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O5S/c1-4-14-13(2)29-18(17(14)20(26)27-3)21-16(24)12-22-7-9-23(10-8-22)19(25)15-6-5-11-28-15/h15H,4-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCDPOOOLDEBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)CN2CCN(CC2)C(=O)C3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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